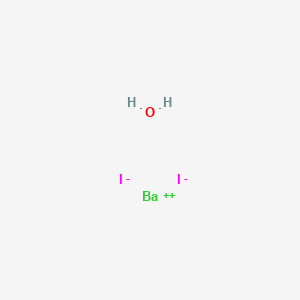

Barium iodide hydrate, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium iodide hydrate, 95%, is an inorganic compound with the formula BaI2(H2O)2 . It exists as a white solid in both anhydrous and hydrated forms . It is used in pyrotechnic devices and as a reagent for the facile synthesis of poly (phenylcarbyne) .

Synthesis Analysis

Anhydrous Barium iodide can be prepared by treating Barium metal with 1,2-diiodoethane in ether . It can also react with alkyl potassium compounds to form organobarium compounds .Molecular Structure Analysis

The structure of the anhydrous form of Barium iodide resembles that of lead (II) chloride, with each Barium center bound to nine iodide ligands . It has a crystalline packing structure that is quite similar to BaCl2 .Chemical Reactions Analysis

Barium iodide can be reduced with lithium biphenyl, to give a highly active form of barium metal .Physical And Chemical Properties Analysis

Barium iodide hydrate is a white solid that is freely soluble in water, ethanol, and acetone . It has a density of 5.15 g/mL at 25 °C . The anhydrous form has a melting point of 711 °C .Applications De Recherche Scientifique

- Barium iodide hydrate is useful in pyrotechnic devices due to its ability to emit green light when heated. It serves as a green colorant in fireworks compositions, contributing to the vibrant hues seen during celebrations and displays .

- Researchers have employed barium iodide hydrate in the synthesis of poly(phenylcarbyne), a type of polymer. The compound acts as a reagent, facilitating the formation of this intriguing material with potential applications in advanced materials science and nanotechnology .

- Barium iodide dihydrate (the hydrated form) can serve as a precursor for other barium compounds. For instance, it is used in the preparation of barium iodo alkoxide/acetato complexes. These complexes find applications in coordination chemistry and catalysis .

- Although not directly medical, barium iodide hydrate plays a role in bioprocessing, cell culture, and transfection. Researchers use it in specific laboratory protocols related to cell manipulation and genetic studies .

- Barium compounds, including barium iodide, have been explored for their potential in gene therapy and drug delivery systems. Their unique properties may enable targeted delivery of therapeutic agents to specific cells or tissues .

- Recent studies have investigated enzymatic cocktails containing barium iodide hydrate for their ability to combat tuberculosis-causing mycobacteria. While still in the research phase, this application highlights the compound’s potential in fighting infectious diseases .

Pyrotechnics and Fireworks

Polymer Chemistry

Barium Precursor

Cell Culture and Transfection

Gene Therapy and Drug Delivery

Antibacterial Research

Safety and Hazards

Propriétés

IUPAC Name |

barium(2+);diiodide;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTWMMDNFNVMEN-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[I-].[I-].[Ba+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH2I2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium iodide hydrate | |

CAS RN |

7787-33-9, 85017-89-6 |

Source

|

| Record name | Barium iodide (BaI2), dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 85017-89-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)

![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)

![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)